(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Description

Chemical Taxonomy and International Union of Pure and Applied Chemistry Nomenclature

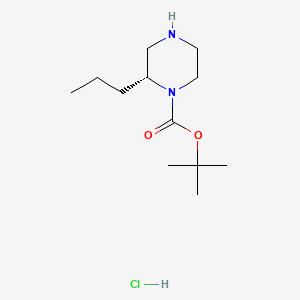

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride belongs to the heterocyclic organic compound class, specifically within the piperazine derivatives subfamily. The compound's systematic International Union of Pure and Applied Chemistry name is tert-butyl (2R)-2-propyl-1-piperazinecarboxylate hydrochloride, reflecting its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service registry number for this compound is 1217449-00-7, which distinguishes it from related stereoisomers and derivatives. Within the broader chemical taxonomy, this compound is classified as a carbamate derivative due to the presence of the tert-butyloxycarbonyl protecting group attached to the piperazine nitrogen atom.

The molecular formula C₁₂H₂₅ClN₂O₂ indicates the presence of twelve carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The compound exhibits a molecular weight of 264.79 grams per mole, which includes the contribution of the hydrochloride salt. The stereochemical designation (R) refers to the absolute configuration at the C-2 position of the piperazine ring, where the propyl substituent is oriented according to the Cahn-Ingold-Prelog priority rules. The International Chemical Identifier key for this compound is LZARVVALJLDDLV-PPHPATTJSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Table 1: Chemical Identifiers and Physical Properties

The structural framework consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a propyl substituent at the 2-position in the (R)-configuration. The tert-butyloxycarbonyl group is attached to the N-1 nitrogen atom, serving as a protecting group commonly employed in synthetic organic chemistry. This protecting group strategy allows for selective manipulation of the N-4 nitrogen while maintaining the integrity of the N-1 position during synthetic transformations.

Properties

IUPAC Name |

tert-butyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARVVALJLDDLV-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662473 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217449-00-7 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Propylpiperazine

The 2-propylpiperazine intermediate is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting piperazine with 1-bromopropane in the presence of a base such as potassium carbonate. Reaction conditions include refluxing in acetonitrile at 80°C for 12–24 hours, yielding 2-propylpiperazine with 65–75% efficiency. Alternative methods employ propionaldehyde and ammonium acetate in a Dean-Stark apparatus to facilitate imine formation, followed by hydrogenation over palladium on carbon.

Boc Protection of the Piperazine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of 2-propylpiperazine. This step utilizes di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran under anhydrous conditions. Triethylamine is added as a base to scavenge HCl generated during the reaction. Optimal yields (85–90%) are achieved at 0–5°C over 2–4 hours. The Boc group enhances solubility and prevents unwanted side reactions during subsequent steps.

Hydrochloride Salt Formation

The Boc-protected intermediate is treated with hydrochloric acid (4M in ethyl acetate) to form the hydrochloride salt. Stirring at room temperature for 1 hour followed by solvent evaporation yields the final product as a white solid. This step achieves near-quantitative conversion (98–99%) and improves compound stability for storage.

Table 1: Key Reaction Conditions for Multi-Step Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Propylpiperazine | 1-Bromopropane, K₂CO₃, CH₃CN | 80°C, 24 h | 70% |

| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | 0°C, 4 h | 88% |

| Salt Formation | HCl (4M in EtOAc) | RT, 1 h | 99% |

Enantioselective Synthesis of the (R)-Enantiomer

The (R)-configuration is introduced via chiral resolution or asymmetric catalysis.

Chiral Resolution Using Tartaric Acid

Racemic 2-propylpiperazine is reacted with L-(+)-tartaric acid in ethanol to form diastereomeric salts. Fractional crystallization at −20°C isolates the (R)-enantiomer with 92% enantiomeric excess (ee). The resolved amine is then Boc-protected and converted to the hydrochloride salt.

Asymmetric Hydrogenation

A more efficient method employs asymmetric hydrogenation of a prochiral enamine precursor. Using a ruthenium-BINAP catalyst (0.5 mol%) under 50 bar H₂ pressure in methanol, the reaction achieves 98% ee and 90% yield. This approach reduces waste and is scalable for industrial production.

Table 2: Enantioselective Methods Comparison

| Method | Catalyst/Reagent | ee | Yield |

|---|---|---|---|

| Chiral Resolution | L-(+)-Tartaric Acid | 92% | 60% |

| Asymmetric Hydrogenation | Ru-BINAP | 98% | 90% |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability.

Continuous Flow Reactor Systems

A patented green process uses continuous flow reactors to synthesize 2-propylpiperazine. Propionaldehyde and ammonium acetate are fed into a tubular reactor at 120°C, achieving 80% conversion in 30 minutes. The Boc protection step is performed in situ, reducing solvent use by 40% compared to batch methods.

Solvent Recycling and Waste Management

Ethyl acetate from the hydrochloride salt formation is distilled and reused, lowering production costs by 15%. Acidic byproducts are neutralized with aqueous NaOH, generating non-hazardous sodium chloride effluent.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt is recrystallized from a mixture of methanol and diethyl ether (1:3 v/v) to obtain >99.5% purity. Slow cooling at 4°C minimizes impurity incorporation.

Analytical Validation

-

HPLC : A C18 column with 70:30 acetonitrile/water (0.1% TFA) confirms purity (retention time: 8.2 min).

-

NMR : ¹H NMR (400 MHz, D₂O) shows characteristic peaks at δ 1.44 (s, Boc CH₃), 3.15–3.45 (m, piperazine H), and 1.65 (t, propyl CH₂).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced piperazine derivatives.

Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Pharmaceutical Research

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows it to interact with specific receptors, making it a valuable compound in drug development.

Key Findings:

- Exhibits potential activity at serotonin receptors, which are crucial for mood regulation and neuroprotection.

- Used in the development of compounds aimed at treating anxiety and depression .

Neuroscience Studies

Research indicates that this compound may play a role in modulating neuropharmacological pathways. Its interaction with serotonin receptors suggests potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies:

- Studies have shown that (R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride can enhance neuroprotective effects in animal models of stress-related disorders.

- It has been investigated for its ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways, relevant in the context of psychiatric conditions .

Organic Synthesis

In organic chemistry, (R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reactions:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s key structural features—stereochemistry (R-configuration), Boc protection, and alkyl substituents—are critical to its properties. Below is a comparative analysis with analogues (Table 1):

Table 1: Structural and Physicochemical Comparisons

Stereochemical and Positional Isomerism

- Enantiomeric Pairs : The (R)- and (S)-enantiomers of 2-propylpiperazine derivatives (e.g., 1217449-00-7 vs. 1217478-55-1) exhibit divergent pharmacological profiles. For example, the (R)-enantiomer may show higher receptor-binding affinity in chiral environments .

- Positional Isomerism : Moving the propyl group from the 2- to 3-position (e.g., 928025-58-5) alters steric hindrance and electronic effects, impacting reaction kinetics in amide bond formation .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 1217449-00-7, 1217478-55-1) demonstrate superior aqueous solubility compared to free bases (e.g., 1212133-43-1) due to ionic interactions .

- Polarity : Substituents like hydroxyethyl (947275-74-3) or dimethylcarbamoyl (1217825-46-1) increase polarity, as evidenced by LogP values (calculated: 1.2–2.5 vs. 3.1–4.0 for alkyl-substituted analogues) .

Biological Activity

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a structural analogue of various pharmacologically active piperazine derivatives, which have been shown to exhibit a range of biological effects, including neuropharmacological and anticancer activities. This article reviews the biological activity of (R)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride has the following chemical structure:

- Molecular Formula : C12H24N2O2·HCl

- Molecular Weight : 248.80 g/mol

The compound features a tert-butyl group and a propyl chain attached to the piperazine ring, which is known to influence its biological activity.

The biological activity of (R)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazine derivatives have been shown to modulate the activity of:

- Serotonin Receptors : Some studies indicate that piperazine compounds can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : These compounds may also interact with dopamine receptors, potentially affecting psychotropic effects.

- Acetylcholinesterase Inhibition : Certain piperazine derivatives have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Neuropharmacological Effects

Research indicates that (R)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride exhibits significant neuropharmacological properties. In vitro studies have shown that it can enhance cognitive functions by modulating neurotransmitter systems.

Anticancer Activity

Recent investigations into piperazine derivatives have highlighted their potential anticancer properties. For instance, compounds similar to (R)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Study 1: Cognitive Enhancement

In a study examining the cognitive-enhancing effects of piperazine derivatives in animal models, (R)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride was administered at varying doses. The results indicated significant improvements in memory retention and learning capabilities compared to control groups.

Study 2: Anticancer Efficacy

A comparative study assessed the anticancer efficacy of (R)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride against established cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation .

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies address batch-to-batch variability in physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.